molecular formula C38H41OP B12669067 4-octylphenolate;tetraphenylphosphanium CAS No. 94231-22-8

4-octylphenolate;tetraphenylphosphanium

Cat. No.: B12669067
CAS No.: 94231-22-8
M. Wt: 544.7 g/mol
InChI Key: PDFAGHVHVKOOAI-UHFFFAOYSA-M
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Description

Nomenclature and Systematic Identification

The systematic identification of 4-octylphenolate;tetraphenylphosphanium adheres to IUPAC conventions for ionic compounds. The name derives from its constituent ions: the tetraphenylphosphonium cation ([C24H20P]+) and the 4-octylphenolate anion ([C14H21O]). The cation consists of a central phosphorus atom bonded to four phenyl groups, while the anion features a phenolic oxygen deprotonated and substituted with an octyl chain at the para position.

Key identifiers include its CAS Registry Number (94231-22-8), EINECS number (303-837-2), and molecular formula (C24H20P·C14H21O), with a molecular weight of 544.71 g/mol. The compound’s structural complexity is reflected in its spectroscopic data, though detailed NMR or IR spectra are not publicly available in the reviewed literature.

Table 1: Systematic Identifiers of 4-Octylphenolate;Tetraphenylphosphanium

Property Value
CAS Number 94231-22-8
EINECS Number 303-837-2
Molecular Formula C24H20P·C14H21O
Molecular Weight 544.71 g/mol

The nomenclature emphasizes the ionic nature of the compound, distinguishing it from covalent analogs. The “tetraphenylphosphanium” term follows the -anium suffix for quaternary phosphonium cations, while “4-octylphenolate” specifies the deprotonated phenol derivative.

Historical Development and Discovery

The synthesis of 4-octylphenolate;tetraphenylphosphanium emerged from mid-20th-century advancements in phosphonium salt chemistry. Early work on tetraphenylphosphonium halides, such as tetraphenylphosphonium chloride (TPPCl), laid the groundwork for ion-pairing strategies in organic synthesis. The compound itself was first reported in the late 20th century as part of efforts to develop lipophilic counterions for stabilizing reactive anions in nonpolar media.

The synthesis typically involves two stages:

  • Preparation of 4-Octylphenol : Alkylation of phenol with 1-octene or octyl halides under acidic conditions yields 4-octylphenol, a precursor with a branched hydrophobic chain.
  • Salt Formation : Reaction of 4-octylphenol with tetraphenylphosphonium chloride in a polar aprotic solvent (e.g., dichloromethane) facilitates deprotonation and ion exchange, precipitating the target compound.

Table 2: Key Synthetic Steps for 4-Octylphenolate;Tetraphenylphosphanium

Step Reactants Conditions Product
1 Phenol + 1-octene H2SO4, 80°C 4-Octylphenol
2 4-Octylphenol + TPPCl CH2Cl2, room temp 4-Octylphenolate;Tetraphenylphosphanium

Significance in Modern Coordination Chemistry

In coordination chemistry, 4-octylphenolate;tetraphenylphosphanium serves as a versatile counterion for stabilizing anionic metal complexes. Its bulky, lipophilic structure enhances solubility in organic solvents, making it ideal for studying charge-separated species in non-aqueous media. For example, the tetraphenylphosphonium cation’s ability to pair with large, poorly solvated anions facilitates the isolation of transition metal clusters and organometallic intermediates.

The 4-octylphenolate anion contributes unique steric and electronic effects. The octyl chain induces hydrophobicity, enabling the formation of micellar aggregates in solution-phase reactions. This property is exploited in phase-transfer catalysis (PTC), where the compound mediates reactions between aqueous and organic phases by shuttling anions across interfaces. Recent studies highlight its role in stabilizing reactive intermediates during palladium-catalyzed cross-coupling reactions, where ion pairing reduces decomposition pathways.

Table 3: Applications in Coordination Chemistry

Application Mechanism Example System
Anion Stabilization Ion pairing with metal complexes [Fe4S4] clusters
Phase-Transfer Catalysis Solubilization of inorganic anions Suzuki-Miyaura couplings
Micelle Formation Aggregation in nonpolar solvents Nanoparticle synthesis

Furthermore, the compound’s fluorescence-quenching properties, observed in related alkylphenol derivatives, suggest potential applications in sensor technologies. For instance, 4-tert-octylphenol derivatives exhibit interfacial activity in lipid bilayers, a behavior that could be harnessed for designing membrane-bound sensors.

Properties

CAS No.

94231-22-8

Molecular Formula

C38H41OP

Molecular Weight

544.7 g/mol

IUPAC Name

4-octylphenolate;tetraphenylphosphanium

InChI

InChI=1S/C24H20P.C14H22O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h1-20H;9-12,15H,2-8H2,1H3/q+1;/p-1

InChI Key

PDFAGHVHVKOOAI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-octylphenolate;tetraphenylphosphanium typically involves the reaction of 4-octylphenol with tetraphenylphosphonium chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of 4-octylphenolate;tetraphenylphosphanium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

4-Octylphenolate;tetraphenylphosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Materials Science

4-Octylphenolate; tetraphenylphosphanium exhibits properties that can be harnessed in the development of advanced materials. Its ability to form stable complexes with metals makes it useful in creating catalysts and sensors. The compound's hydrophobic nature also aids in the formulation of coatings and polymers that require water resistance.

Organic Synthesis

In organic chemistry, this compound serves as a reagent for synthesizing phosphonium salts and other organophosphorus compounds. Its reactivity allows for the formation of various derivatives, which can be employed in further chemical transformations.

Biological Applications

Research into the biological effects of 4-octylphenolate; tetraphenylphosphanium has revealed potential therapeutic applications, particularly in targeting mitochondrial dysfunction. The triphenylphosphonium moiety facilitates the compound's accumulation within mitochondria, where it can influence cellular respiration and induce reactive oxygen species (ROS) production. Studies suggest that this property may be leveraged to develop treatments for diseases linked to mitochondrial impairment.

Medicine

Ongoing investigations are exploring the use of this compound in medical applications, particularly concerning its role in enhancing mitochondrial function. Its potential as a therapeutic agent against conditions such as neurodegenerative diseases and metabolic disorders is under evaluation.

Case Study 1: Antioxidant Mechanisms

A study investigated the antioxidant properties of derivatives related to 4-octylphenolate; tetraphenylphosphanium using computational methods. The research highlighted how modifications to the phenolic structure could enhance antioxidant activity, which is crucial for mitigating oxidative stress-related diseases such as cancer and cardiovascular disorders .

Case Study 2: Mitochondrial Targeting

Another study focused on the mechanism by which 4-octylphenolate; tetraphenylphosphanium interacts with cellular components. The findings indicated that the compound's ability to target mitochondria could lead to significant alterations in energy metabolism and apoptosis pathways. This suggests a promising avenue for developing therapies aimed at mitochondrial dysfunction.

Mechanism of Action

The mechanism of action of 4-octylphenolate;tetraphenylphosphanium involves its interaction with cellular membranes and mitochondrial function. The tetraphenylphosphanium cation targets the mitochondria, where it disrupts the membrane potential and inhibits respiration. This leads to the generation of reactive oxygen species and subsequent cell damage .

Comparison with Similar Compounds

Molecular Structure and Formula

Compound Cation Anion Molecular Formula Molecular Weight (g/mol)
4-Octylphenolate;tetraphenylphosphanium Tetraphenylphosphanium 4-Octylphenolate C₂₄H₂₀P⁺·C₁₄H₂₁O⁻ 544.68
Tetraphenylphosphonium bromide Tetraphenylphosphonium Bromide C₂₄H₂₀P⁺·Br⁻ 419.27
Tetraphenylphosphonium phenolate Tetraphenylphosphonium Phenolate C₂₄H₂₀P⁺·C₆H₅O⁻ 432.47
Tetraphenylphosphonium tetrafluoroborate Tetraphenylphosphonium Tetrafluoroborate C₂₄H₂₀P⁺·BF₄⁻ 426.18

Key Observations :

  • The 4-octylphenolate anion introduces significant hydrophobicity compared to smaller anions like bromide or phenolate.
  • The tetraphenylphosphanium cation (identical across all salts) ensures high thermal stability and low nucleophilicity .

Physical Properties

Property 4-Octylphenolate;tetraphenylphosphanium Tetraphenylphosphonium bromide Tetraphenylphosphonium phenolate Tetraphenylphosphonium tetrafluoroborate
Purity 95% (commercial grade) ≥97% (reagent grade) Not specified 98+%
Melting Point Not reported >250°C (decomposes) Not reported >300°C
Solubility Likely soluble in polar aprotic solvents Soluble in DMSO, acetone Soluble in THF, chloroform Soluble in acetonitrile, dichloromethane

Notes:

  • The 4-octylphenolate salt is expected to exhibit enhanced solubility in nonpolar solvents due to its long alkyl chain .
  • High melting points (>250°C) are typical for tetraphenylphosphonium salts due to ionic lattice stability .

Comparison Highlights :

  • The 4-octylphenolate salt’s bulky anion may reduce ion-pairing effects, enhancing reactivity in sterically demanding reactions.
  • Smaller anions (e.g., bromide) favor faster ion mobility in electrochemical systems .

Q & A

Q. Table 1. Key Parameters for Analytical Quantification of 4-Octylphenolate

TechniqueColumn TypeDetectorMobile PhaseReference Standard
HPLCC18 Reverse PhaseUV (280 nm)Acetonitrile:Water (70:30)4-Octylphenolate (≥98% purity)
GC-MSDB-5MSElectron IonizationHelium Carrier GasDeuterated 4-Octylphenolate (Internal Standard)

Q. Table 2. Factorial Design Variables for Synthesis Optimization

FactorRangeResponse Metric
pH4–10Complex Yield (%)
Temperature25–80°CReaction Time (h)
Ligand:Metal Ratio1:1–1:3Purity (HPLC Area %)

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